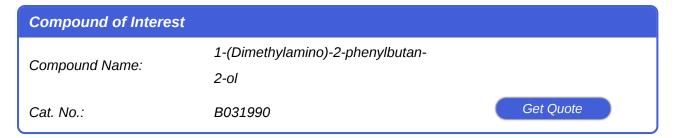


Spectroscopic Profile of 1-(Dimethylamino)-2phenylbutan-2-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1- (dimethylamino)-2-phenylbutan-2-ol**, a tertiary amino alcohol with potential applications in pharmaceutical synthesis and research. Due to the limited availability of experimentally derived public data for this specific molecule, this document leverages predicted spectroscopic values and established principles of NMR, IR, and MS analysis for amino alcohols. This guide is intended to serve as a foundational resource for researchers working with this compound or structurally related molecules.

Chemical Structure and Properties

IUPAC Name: 1-(dimethylamino)-2-phenylbutan-2-ol

Molecular Formula: C₁₂H₁₉NO[1][2]

Molecular Weight: 193.28 g/mol [1]

Monoisotopic Mass: 193.146664230 Da[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **1**- **(dimethylamino)-2-phenylbutan-2-ol**. These values are based on computational models and



typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 2.5 - 2.7	Singlet	1H	Hydroxyl proton (-OH)
~ 2.3 - 2.5	Singlet	2H	Methylene protons (- CH ₂ -N)
~ 2.2	Singlet	6Н	Dimethyl protons (- N(CH ₃) ₂)
~ 1.6 - 1.8	Quartet	2H	Methylene protons (- CH ₂ -CH ₃)
~ 0.8 - 1.0	Triplet	3H	Methyl protons (-CH ₂ -CH ₃)

Table 2: Predicted ¹³C NMR Spectral Data

Assignment	
Quaternary aromatic carbon	
Aromatic CH	
Aromatic CH	
Aromatic CH	
Quaternary carbinol carbon (C-OH)	
Methylene carbon (-CH ₂ -N)	
Dimethyl carbons (-N(CH ₃) ₂)	
Methylene carbon (-CH₂-CH₃)	
Methyl carbon (-CH₂-CH₃)	



Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ^{−1})	Intensity	Functional Group Vibration
3600 - 3200	Broad, Medium	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
3000 - 2850	Medium	C-H stretch (aliphatic)
1600 - 1450	Medium to Weak	C=C stretch (aromatic ring)
1260 - 1000	Medium	C-N stretch (amine)
1150 - 1050	Medium	C-O stretch (tertiary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Adduct	Predicted Collision Cross Section (Ų)
194.15395	[M+H]+	145.4
216.13589	[M+Na] ⁺	150.8
192.13939	[M-H] ⁻	148.7
176.14393	[M+H-H ₂ O] ⁺	139.4

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of **1-(dimethylamino)-2-phenylbutan-2-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.



¹H NMR Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation.
- ¹³C NMR Acquisition:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As 1-(dimethylamino)-2-phenylbutan-2-ol is expected to be a liquid or
 a low-melting solid at room temperature, the attenuated total reflectance (ATR) method is
 recommended for its simplicity and minimal sample preparation.
- ATR-FTIR Acquisition:
 - Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Record the spectrum over a range of 4000-400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
 - Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry (MS)

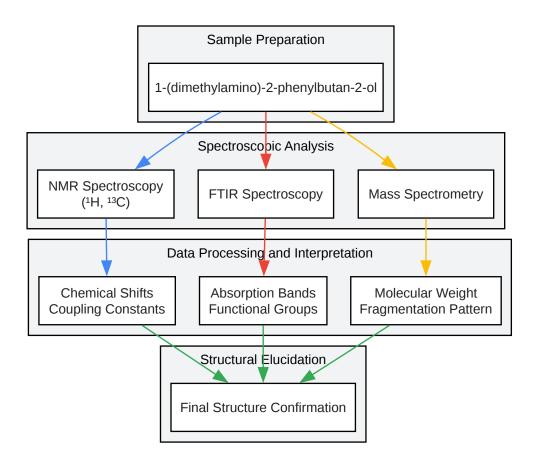


- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- MS Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
 - Use a soft ionization technique such as electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.
 - Acquire spectra in both positive and negative ion modes.
 - For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1-(dimethylamino)-2-phenylbutan-2-ol**.





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References

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